molecular formula C23H29N5O2S B14987295 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B14987295
M. Wt: 439.6 g/mol
InChI Key: VRFIXINTHAPJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a thiadiazole ring, and a pyrrolidine carboxamide structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives . The final step involves the coupling of the indole and thiadiazole derivatives with a pyrrolidine carboxamide precursor under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as halogens or nitro groups.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, modulating their activity and leading to biological effects. The thiadiazole ring may also contribute to the compound’s activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and its derivatives are known for their antimicrobial and anticancer properties.

    Pyrrolidine Carboxamide Derivatives: Compounds such as pyrrolidine-3-carboxamide derivatives are explored for their potential therapeutic effects.

Uniqueness

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential applications. This combination of structural features may result in synergistic effects, enhancing the compound’s efficacy and specificity in various applications.

Properties

Molecular Formula

C23H29N5O2S

Molecular Weight

439.6 g/mol

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H29N5O2S/c1-3-4-5-6-20-26-27-23(31-20)25-22(30)17-12-21(29)28(14-17)10-9-16-13-24-19-8-7-15(2)11-18(16)19/h7-8,11,13,17,24H,3-6,9-10,12,14H2,1-2H3,(H,25,27,30)

InChI Key

VRFIXINTHAPJCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.